molecular formula C14H15NO B3050960 3-(3,4-Dimethylphenoxy)aniline CAS No. 300668-53-5

3-(3,4-Dimethylphenoxy)aniline

Cat. No. B3050960
CAS RN: 300668-53-5
M. Wt: 213.27 g/mol
InChI Key: FUAFCWSBGDNPBR-UHFFFAOYSA-N
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Description

“3-(3,4-Dimethylphenoxy)aniline” is an organic compound with the molecular formula C14H15NO. It has a molecular weight of 213.28 . The compound is also known by its IUPAC name, 3-(3,4-dimethylphenoxy)aniline .


Molecular Structure Analysis

The InChI code for “3-(3,4-Dimethylphenoxy)aniline” is 1S/C14H15NO/c1-10-6-7-14(8-11(10)2)16-13-5-3-4-12(15)9-13/h3-9H,15H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

Hybrid Photo-electrocatalytic Oxidation for Wastewater Treatment

The novel Hybrid Photo-electrocatalytic Oxidation (HPECO) method, combining Photocatalytic Oxidation with Electrocatalytic Oxidation, is a significant advancement in treating stubborn organic matters like 3,4-dimethyl-aniline found in industrial wastewaters. HPECO demonstrates superior efficiency, being 2.45 and 1.14 times higher than other systems for removing 3,4-DMA and TOC, respectively. The process involves a three-stage mechanism where initially, HClO attacks the side chains of 3,4-DMA, transforming it into various intermediates, eventually leading to mineralization under the co-oxidation of chlorine radical species and hydroxyl radicals. The synergistic effect, crucial for the process, is positively correlated with current density and inversely with pH and UV power. This method has proven successful in treating pharmaceutical wastewater, aligning with Chinese national sewage discharge standards (Li et al., 2020).

Advanced Polymer Synthesis and Characterization

The facile syntheses of all-para-brominated oligo(N-phenyl-m-aniline)s demonstrate significant progress in polymer chemistry. The synthesized dimers and trimers can be oxidized into cationic states with triplet spin-multiplicity, indicating their potential in advanced material applications. An X-ray crystallographic analysis revealed that these polymers adopt helical structures, hinting at their versatile structural features and potential applications in material science (Ito et al., 2002).

Biochar-Titanium Dioxide Composite for Organic Substance Removal

The biochar-titanium dioxide (BC-TiO2) composite presents a promising solution for removing organic substances like 3,4-dimethylaniline from environments. The composite's adsorption capacity is substantial, adhering to the Langmuir and Toth adsorption models, suggesting monolayer formation on the surface. This study not only highlights the composite's high adsorption capacity but also emphasizes its potential in environmental remediation efforts (Abodif et al., 2020).

properties

IUPAC Name

3-(3,4-dimethylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-6-7-14(8-11(10)2)16-13-5-3-4-12(15)9-13/h3-9H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAFCWSBGDNPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=CC=CC(=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402710
Record name 3-(3,4-dimethylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethylphenoxy)aniline

CAS RN

300668-53-5
Record name 3-(3,4-dimethylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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